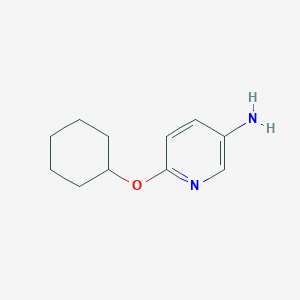

6-(Cyclohexyloxy)pyridin-3-amine

Descripción

Context of Pyridine (B92270) Chemistry and Amine-Containing Heterocycles

Pyridine, a heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry. nih.gov Its nitrogen atom imparts basicity and the ability to form hydrogen bonds, crucial for interactions with biological targets. nih.govresearchgate.net The pyridine ring is a common feature in numerous FDA-approved drugs, highlighting its "privileged" status in pharmaceutical development. nih.gov The incorporation of an amine group into a heterocyclic structure, such as in 6-(cyclohexyloxy)pyridin-3-amine, further enhances its chemical versatility, allowing for a wide range of chemical modifications. researchgate.net These amine-containing heterocycles are integral to the synthesis of a diverse array of biologically active compounds.

Significance of the Cyclohexyloxy-Pyridin-3-amine Scaffold in Advanced Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis due to its unique combination of functionalities. The cyclohexyloxy group can influence the compound's lipophilicity, potentially affecting its ability to cross biological membranes. nih.gov The amine group at the 3-position provides a reactive handle for a variety of chemical transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are powerful tools for creating complex molecules. nih.gov This synthetic flexibility allows chemists to generate libraries of analogs for structure-activity relationship (SAR) studies, a critical component of drug discovery. nih.gov

Overview of Research Approaches for this compound and its Analogs

Research into this compound and its analogs typically follows a multi-pronged approach. The initial focus is often on the development of efficient synthetic routes to the core scaffold and its derivatives. nih.gov This is followed by extensive biological evaluation, where the compounds are screened for various activities, such as antimicrobial and anticancer properties. nih.gov For instance, studies have shown that certain pyridine derivatives exhibit potent anticancer activity. nih.gov In one study, a 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile derivative demonstrated significant PDE3A inhibitory effects with an IC50 of 3.76 ± 1.03 nM and notable cytotoxic effects on HeLa and MCF-7 cancer cell lines. nih.gov

Another research avenue involves the synthesis and evaluation of metal complexes of related pyridine derivatives. For example, a study on 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes revealed excellent antitumor activity against K562 and Jurkat cell lines. nih.gov The mechanism of action is often investigated through techniques like molecular docking to understand how these compounds interact with their biological targets at a molecular level. nih.gov

Detailed Research Findings

The following tables summarize some of the key research findings related to the biological activities of pyridine derivatives, which provide a context for the potential of this compound.

Table 1: Anticancer and Enzyme Inhibitory Activity of Pyridine Derivatives

| Compound/Derivative | Target/Assay | Activity (IC50) | Cell Line(s) |

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | PDE3A Inhibition | 3.76 ± 1.03 nM | - |

| Compound Ib | Cytotoxicity | 34.3 ± 2.6 μM | HeLa |

| Compound Ib | Cytotoxicity | 50.18 ± 1.11 μM | MCF-7 |

| 6-pyrazolinylcoumarin derivative (47) | Antimitotic Activity (Mean GI50) | 10.20 μM | NCI60 |

| Compound 47 | Cytotoxicity (GI50/TGI) | 1.88/5.06 μM | CCRF-CEM (Leukemia) |

| Compound 47 | Cytotoxicity (GI50/TGI) | 1.92/4.04 μM | MOLT-4 (Leukemia) |

Data sourced from studies on various pyridine derivatives, providing a comparative context for the potential of this compound. nih.gov

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound/Derivative | Organism | Minimum Inhibitory Concentration (MIC) |

| N-alkylated pyridine-based organic salt (66) | S. aureus | 56 ± 0.5% inhibition at 100 μg/mL |

| N-alkylated pyridine-based organic salt (66) | E. coli | 55 ± 0.5% inhibition at 100 μg/mL |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) | Various Gram-positive bacteria | Strong activity, similar to linezolid |

This table showcases the antimicrobial potential within the broader class of pyridine compounds. nih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

6-cyclohexyloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIABZTVVPNRPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclohexyloxy Pyridin 3 Amine and Derivatives

Direct Synthesis Strategies for the 6-(Cyclohexyloxy)pyridin-3-amine Core

The direct synthesis of the this compound core is a multi-step process that requires careful control of regioselectivity. The key steps involve the construction of the pyridine (B92270) ring system, followed by the specific placement of the cyclohexyloxy and amino groups at the C6 and C3 positions, respectively.

Formation of the Pyridine Ring System

The formation of the pyridine ring is the foundational step in the synthesis of this compound. While numerous methods exist for pyridine synthesis, a common approach for highly substituted pyridines involves the condensation of carbonyl compounds with ammonia or its derivatives. For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of dihydropyridine rings, which can then be oxidized to the corresponding pyridines. Another versatile method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a β-dicarbonyl compound.

In the context of industrial-scale synthesis, catalyzed reactions of aldehydes and ketones with ammonia at elevated temperatures and pressures are often employed to produce simple pyridine derivatives, which can then be further functionalized. cymitquimica.com The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Introduction of the Cyclohexyloxy Moiety

The introduction of the cyclohexyloxy group at the 6-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy often starts with a pyridine ring bearing a suitable leaving group, such as a halogen (e.g., chlorine), at the 6-position.

A plausible synthetic route can be inferred from the synthesis of related 6-alkoxypyridines. For example, a starting material like 2,6-dichloropyridine can be used. google.com The more reactive chlorine atom at the 2- (or 6-) position can be selectively displaced by a nucleophile. In this case, cyclohexanol, in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), would act as the nucleophile to form the ether linkage. The base deprotonates the cyclohexanol to form the more nucleophilic cyclohexoxide anion, which then attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, displacing the chloride.

| Step | Reaction Type | Reagents | Key Intermediate |

| Ether Formation | Nucleophilic Aromatic Substitution | 6-Halopyridine, Cyclohexanol, Base (e.g., NaH) | 6-(Cyclohexyloxy)halopyridine |

Installation of the Amino Group at the 3-Position

The installation of an amino group at the 3-position of the pyridine ring is a well-known challenge in pyridine chemistry due to the electronic nature of the ring, which favors electrophilic substitution at the 3-position but is generally deactivated towards it. sigmaaldrich.com A common strategy to overcome this is to introduce a nitro group at the 3-position, which can then be reduced to an amino group.

Starting from a 6-substituted pyridine, such as 6-(cyclohexyloxy)pyridine, nitration using a mixture of nitric acid and sulfuric acid would be expected to direct the nitro group to the 3-position. Subsequent reduction of the nitro group can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst), or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid). google.com

More advanced methods for the direct amination of the C3 position of pyridines have also been developed, some of which involve the use of Zincke imine intermediates or dearomatization-rearomatization sequences to achieve the desired regioselectivity. researchgate.net

| Step | Reaction Type | Reagents | Key Intermediate |

| Nitration | Electrophilic Aromatic Substitution | HNO3, H2SO4 | 6-(Cyclohexyloxy)-3-nitropyridine |

| Reduction | Reduction of Nitro Group | H2/Pd, or Sn/HCl, or Fe/HCl | This compound |

Synthesis of Analogs and Substituted Cyclohexyloxy-Pyridyl Derivatives

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Modifications can be made to the cyclohexyl group or the pyridine ring.

Modifications to the Cyclohexyl Group (e.g., methyl substituents, oxy-linked side chains)

Modifications to the cyclohexyl group can be achieved by using substituted cyclohexanols in the ether formation step described in section 2.1.2. For example, using methylcyclohexanol would result in a methyl-substituted cyclohexyl ring. The synthesis of a related compound, 6-(2-cyclopropylethoxy)pyridin-3-amine, has been reported, indicating that various alkoxy side chains can be introduced. youtube.com This suggests that a wide range of substituted alcohols can be used to generate diversity at this position.

The synthesis of uracil derivatives with modified cyclohexyl groups has also been described, showcasing the feasibility of incorporating different functionalities on the cyclohexyl ring. googleapis.com

| Modification | Starting Material | Resulting Analog |

| Methylation | Methylcyclohexanol | 6-((Methylcyclohexyloxy))pyridin-3-amine |

| Oxy-linked side chain | 2-Cyclopropylethanol | 6-(2-Cyclopropylethoxy)pyridin-3-amine |

Functionalization at the Pyridine Ring (e.g., C-region analogs, other positions)

Further functionalization of the pyridine ring in this compound can provide access to a variety of C-region analogs. The existing amino group at the 3-position can direct further electrophilic substitution or can be a handle for other transformations. For example, the amino group can be diazotized and replaced with other functional groups.

Direct C-H functionalization of the pyridine ring is a powerful tool for introducing substituents at other positions. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce aryl or other carbon-based substituents at positions that have been pre-functionalized with a halogen. mdpi.com The synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues has been achieved through such cross-coupling reactions, demonstrating the utility of this approach for building more complex structures. google.com

The synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives showcases another scaffold that can be accessed through pyridine chemistry, highlighting the potential for creating diverse C-region analogs. nih.gov

Stereoselective Synthetic Approaches for Chiral Derivatives

The creation of chiral derivatives of this compound, particularly where a stereocenter is introduced on the cyclohexyl ring or a substituent, requires precise control over the reaction's stereochemical outcome. While direct stereoselective synthesis on the pre-formed this compound is challenging, several strategies can be employed on its precursors or analogous structures to yield enantiomerically enriched products.

Catalytic Asymmetric Synthesis: A prominent strategy for inducing chirality is through catalytic asymmetric reactions. For pyridine derivatives, this can involve the asymmetric reduction of a prochiral precursor or an asymmetric cross-coupling reaction. chim.it For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors. nih.gov This methodology involves a three-step process: partial reduction of the pyridine ring, Rh-catalyzed asymmetric carbometalation, and a final reduction step. nih.gov Adapting such a method to a precursor of this compound could install a chiral center on a substituent attached to the pyridine ring. The choice of chiral ligand, such as derivatives of BINAP or other phosphines, is critical for achieving high enantioselectivity. wikipedia.orglibretexts.org

Biocatalytic Approaches: Enzyme-catalyzed reactions offer a powerful alternative for stereoselective synthesis, operating under mild conditions with high selectivity. rsc.org Enzyme cascades, combining multiple biocatalysts in a single pot, can streamline the synthesis of chiral amines. rsc.org For example, a combination of galactose oxidase (GOase) and an imine reductase (IRED) can be used to synthesize chiral aminopiperidines from amino alcohol precursors. rsc.org This chemo-enzymatic approach could be adapted to synthesize chiral cyclohexanol precursors, which could then be used to form the ether linkage in the target molecule, thereby introducing chirality.

Chiral Auxiliary-Mediated Synthesis: Another established method involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While this method involves extra steps (attachment and removal of the auxiliary), it is a robust and reliable way to control stereochemistry in the synthesis of complex molecules.

General Synthetic Procedures and Optimization

The construction of the this compound scaffold typically involves forming a carbon-nitrogen (C-N) bond and a carbon-oxygen (C-O) ether bond. The Buchwald-Hartwig amination is a cornerstone reaction for the formation of the aryl amine bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org In the synthesis of this compound, this reaction could be employed by coupling ammonia or an ammonia equivalent with a 6-(cyclohexyloxy)pyridin-3-yl halide.

Catalyst System: The choice of catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination.

Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium(0) complexes are commonly used as palladium sources. libretexts.orgrug.nl

Ligands: The ligands are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Early generations of catalysts used bidentate phosphine ligands like BINAP and DPPF. wikipedia.org More recently, bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), have been developed. These sterically hindered ligands promote high catalytic activity, allowing for the coupling of a wider range of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.orgrug.nl

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.gov

Solvent: The reaction is typically carried out in aprotic, anhydrous solvents such as toluene, dioxane, or tetrahydrofuran (THF). libretexts.org

The optimization of these parameters is key to achieving high yields and minimizing side reactions. The table below summarizes typical conditions for Buchwald-Hartwig amination reactions involving pyridyl substrates.

| Parameter | Typical Reagents/Conditions | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine nucleophile. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; must be anhydrous. |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers. |

After the synthesis is complete, the crude product mixture contains the desired compound along with unreacted starting materials, catalyst residues, and byproducts. Purification is essential to isolate this compound with high purity.

Chromatography: Column chromatography is a widely used technique for purifying organic compounds. chemicalbook.com

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the stationary phase (typically silica gel), speeding up the separation process. For aminopyridine derivatives, a common mobile phase (eluent) is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane (B109758). A gradient elution, where the polarity of the solvent mixture is gradually increased, is often employed to effectively separate compounds with different polarities. chemicalbook.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Crystallization: If the synthesized compound is a solid, crystallization can be an effective method for purification. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the target compound decreases, causing it to form pure crystals while impurities remain dissolved in the solvent. The choice of solvent is critical for successful crystallization. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

Extraction and Washing: Before chromatographic purification or crystallization, a workup procedure involving liquid-liquid extraction is typically performed. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., water, brine) to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. chemicalbook.com

Reactivity and Derivatization Chemistry of 6 Cyclohexyloxy Pyridin 3 Amine

Reactions Involving the Pyridin-3-amine Moiety

The pyridin-3-amine portion of the molecule is the primary hub of its reactivity, with the exocyclic amino group serving as a potent nucleophile and directing group.

Amine Group Transformations (e.g., alkylation, acylation, urea (B33335) formation)

The primary amine at the C-3 position is readily functionalized through reactions with various electrophiles. These transformations are fundamental to its use as a synthetic intermediate, allowing for the construction of amides, ureas, and other derivatives.

Acylation: The amine group readily undergoes acylation when treated with acyl chlorides or anhydrides in the presence of a base. A notable example is the reaction of 6-(cyclohexyloxy)pyridin-3-amine with isobutyryl chloride. This reaction proceeds efficiently in a solvent like dichloromethane (B109758) (DCM) with a base such as N,N-diisopropylethylamine (DIPEA) to yield the corresponding amide, N-(6-(cyclohexyloxy)pyridin-3-yl)isobutyramide. This acylated product serves as a key intermediate in the synthesis of more complex heterocyclic systems.

Urea Formation: The nucleophilic amine can attack isocyanates to form substituted urea derivatives. For instance, reacting this compound with 4-fluorophenyl isocyanate in a suitable solvent like dimethylformamide (DMF) results in the formation of 1-(6-(cyclohexyloxy)pyridin-3-yl)-3-(4-fluorophenyl)urea. This reaction is a common strategy for linking molecular fragments in medicinal chemistry. The general mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate group. researchgate.netresearchgate.net

Alkylation: While specific examples of N-alkylation for this compound are less commonly documented in readily available literature compared to acylation, the primary amine is expected to react with alkyl halides. Such reactions would likely require careful control of conditions to prevent over-alkylation and manage the potential for the pyridine (B92270) ring nitrogen to compete as a nucleophile.

The following table summarizes key amine group transformations:

| Transformation | Reactant | Reagents/Conditions | Product |

| Acylation | Isobutyryl chloride | DIPEA, DCM, 0 °C to rt | N-(6-(cyclohexyloxy)pyridin-3-yl)isobutyramide |

| Urea Formation | 4-Fluorophenyl isocyanate | DMF, rt, 16h | 1-(6-(cyclohexyloxy)pyridin-3-yl)-3-(4-fluorophenyl)urea |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is a complex process governed by the interplay of its constituent groups. masterorganicchemistry.comsolubilityofthings.com The ring nitrogen atom is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack compared to benzene. youtube.com This deactivation is most pronounced at the α (C-2, C-6) and γ (C-4) positions.

Conversely, the amino group at C-3 is a powerful activating group and directs incoming electrophiles to its ortho (C-2, C-4) and para (C-6) positions. In the case of this compound:

The C-6 position is blocked by the cyclohexyloxy group.

The C-2 and C-4 positions are activated by the amine group but simultaneously deactivated by the ring nitrogen.

Reactivity of the Cyclohexyloxy Ether Linkage

The ether linkage at the C-6 position, connecting the pyridine ring to the cyclohexyl group, is generally stable under many synthetic conditions, including those typically used for amine functionalization like acylation and urea formation. Aryl-alkyl ethers are robust and their cleavage requires specific and often harsh conditions.

Cleavage of such an ether bond would typically be achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). In other substituted pyridines, alternative methods such as oxidative cleavage have also been demonstrated for similar ether linkages. For example, p-methoxybenzyl (PMB) ethers on pyridine systems have been cleaved using reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN) or strong acids like trifluoroacetic acid (TFA). nih.gov However, for this compound, these methods would need to be employed with caution, as the acidic conditions could also affect the basic amino group and pyridine nitrogen.

Derivatization for Specific Chemical Applications

This compound is a valuable starting material, particularly in medicinal chemistry, where it serves as a scaffold for building molecules with specific biological targets.

Formation of Advanced Heterocyclic Systems

A key application of this compound is its use in constructing fused heterocyclic systems. One prominent example is the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives. The synthesis begins with the acylation of this compound to form an amide, such as N-(6-(cyclohexyloxy)pyridin-3-yl)isobutyramide, as previously described.

This amide intermediate then undergoes a multi-step transformation to build the second ring:

N-Alkylation: The amide nitrogen is alkylated, for example, with ethyl 2-bromoacetate.

Cyclization: The resulting product is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to induce a Bischler-Napieralski-type cyclization, forming the fused imidazole (B134444) ring.

Aromatization: Subsequent steps lead to the aromatization of the newly formed ring, yielding the stable imidazo[1,5-a]pyridine core.

This sequence demonstrates how the initial amine functionality is first protected and modified, then leveraged to construct a more complex, fused bicyclic system.

Creation of Complex Molecular Architectures

The derivatized heterocyclic systems formed from this compound can be further elaborated to create highly complex molecular architectures. Continuing the example from the previous section, the synthesized imidazo[1,5-a]pyridine core is a scaffold for kinase inhibitors.

The synthesis of a potent Lck (lymphocyte-specific protein tyrosine kinase) inhibitor illustrates this process. Starting from the imidazo[1,5-a]pyridine intermediate, further functionalization is achieved through cross-coupling reactions. For example, after converting a position on the imidazole ring to a halide (e.g., a bromide), a Suzuki or Stille coupling can be used to introduce complex aryl or heteroaryl groups. This step-wise construction, beginning with the simple this compound building block, allows for the precise assembly of a final molecule with multiple functional groups and stereocenters, tailored for high-affinity binding to a biological target.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the placement of protons.

¹H NMR spectroscopy for 6-(Cyclohexyloxy)pyridin-3-amine reveals distinct signals corresponding to the protons on the pyridine (B92270) ring, the cyclohexyl group, and the amine functional group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-donating amino group and the electron-withdrawing cyclohexyloxy group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between adjacent protons. bas.bg

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule and information about their hybridization and chemical environment. nih.gov The spectrum of this compound would show distinct signals for the carbons of the pyridine ring and the cyclohexyl ring. hmdb.cachemicalbook.com The chemical shifts of the pyridine carbons are particularly informative for confirming the substitution pattern. chemicalbook.com Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bas.bg

The combination of ¹H and ¹³C NMR, along with 2D experiments like HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. bas.bg

Table 1: Representative NMR Data for Substituted Pyridines

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (Pyridine Ring) | 6.0 - 8.5 | d, t, m | Chemical shifts are highly dependent on substituent effects. |

| ¹H (Cyclohexyl Ring) | 1.2 - 2.0 | m | Broad multiplets due to complex spin-spin coupling. |

| ¹H (Amine) | 3.0 - 5.0 | s (broad) | Chemical shift and line width can vary with solvent and concentration. |

| ¹³C (Pyridine Ring) | 100 - 160 | s | Positions are sensitive to the electronic nature of substituents. |

| ¹³C (Cyclohexyl Ring) | 20 - 80 | s | Characteristic shifts for aliphatic carbons. |

Note: This table provides general chemical shift ranges for substituted pyridines and cyclohexyl groups. Actual values for this compound may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC-MS, PTR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). eurl-pesticides.eulcms.cz This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₁H₁₆N₂O. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for confirming the purity of a sample of this compound. nih.gov Tandem mass spectrometry (MS/MS), often coupled with LC, involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. lcms.cz This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the cyclohexyloxy and amino groups to the pyridine ring.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value/Result |

| HRMS | Exact Molecular Mass | 192.1263 g/mol (for [M+H]⁺) |

| LC-MS | Retention Time & Purity | Dependent on column and mobile phase conditions. |

| MS/MS | Fragmentation Pattern | Characteristic losses of the cyclohexyl group and other fragments. |

Vibrational Spectroscopy (e.g., FTIR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. globalresearchonline.net

FTIR spectroscopy is particularly useful for identifying the presence of specific bonds. In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, the C-N stretching of the aromatic amine, the C-O stretching of the ether linkage, and the C=C and C=N stretching vibrations of the pyridine ring. core.ac.uk The N-H stretching vibrations typically appear as one or two bands in the region of 3300-3500 cm⁻¹. globalresearchonline.net

FT-Raman spectroscopy provides complementary information to FTIR. While strong in FTIR, polar bonds like C=O and O-H often give weak signals in Raman spectra. Conversely, non-polar bonds like C-C and C=C often produce strong Raman scattering. researchgate.netnih.gov The combination of both techniques provides a more complete vibrational profile of the molecule. elixirpublishers.com For this compound, FT-Raman would be valuable for observing the vibrations of the pyridine and cyclohexyl rings. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Primary Amine | N-H Stretch | 3300 - 3500 | FTIR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR, FT-Raman |

| Cyclohexyl Group | C-H Stretch | 2850 - 2960 | FTIR, FT-Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | FTIR, FT-Raman |

| Ether | C-O Stretch | 1000 - 1300 | FTIR |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.gov For this compound, single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

The resulting crystal structure would reveal the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the pyridine ring. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding involving the amine group, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of molecular systems. nih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to study the structure, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives. derpharmachemica.comresearchgate.netirjweb.com

Molecular Geometry: The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 6-(Cyclohexyloxy)pyridin-3-amine, this process would likely show a planar pyridine ring, with the cyclohexyloxy group adopting a stable chair conformation. The bond lengths and angles would be typical for substituted pyridines, with the C-N and C-O bonds showing lengths indicative of their connection to an aromatic system. researchgate.net

Electronic Structure (HOMO-LUMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, optical properties, and kinetic stability. irjweb.com A smaller gap suggests the molecule is more reactive. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would also be distributed across the aromatic system.

Table 1: Illustrative Optimized Geometrical and Electronic Parameters for this compound

(Based on DFT/B3LYP calculations of related aminopyridine derivatives)

| Parameter | Illustrative Value |

|---|---|

| Bond Length (Å) | |

| C(aryl)-NH₂ | ~1.39 Å |

| C(aryl)-O | ~1.36 Å |

| Bond Angle (°) | |

| C-N-C (in pyridine ring) | ~117° |

| C-O-C (cyclohexyl) | ~118° |

| Electronic Properties (eV) | |

| EHOMO | ~ -6.2 eV |

| ELUMO | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV |

Molecular Electrostatic Potential (MEP): An MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. nih.gov It illustrates the regions from which an electrophile or a nucleophile will be attracted. For this compound, the MEP would show negative potential (red/yellow regions), indicating nucleophilic character, around the nitrogen atom of the pyridine ring and the lone pairs of the amino group's nitrogen and the ether oxygen. nih.govresearchgate.net Positive potential (blue regions), indicating electrophilic character, would be found around the hydrogen atoms of the amino group. nih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape. A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound

(Calculated from illustrative HOMO/LUMO values)

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.2 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Chemical Potential (μ) | -(I+A)/2 | -4.0 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.2 eV |

| Electrophilicity Index (ω) | μ²/2η | 3.64 eV |

NBO analysis transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, corresponding to a classical Lewis structure. uni-muenchen.de This method is highly effective for studying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.denih.gov The stabilization energy, E(2), quantifies the strength of these interactions. scirp.orgstackexchange.com

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

(Key expected donor-acceptor interactions for this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N (Amino) | π* (Carom-Carom) | ~ 40-50 |

| LP (1) O (Ether) | π* (Carom-Narom) | ~ 20-30 |

| π (Carom-Carom) | π* (Carom-Carom) | ~ 15-25 |

*E(2) represents the stabilization energy from the delocalization interaction.

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. It is a fundamental indicator of the bond's strength and the molecule's thermal stability. Computational methods can provide reliable BDE estimates. acs.org For this compound, the most relevant bonds for reactivity and stability are the N-H bonds of the amine and the C(aryl)-O bond of the ether linkage. Studies on anilines and anisoles show that substituents on the aromatic ring significantly influence these BDEs. nih.gov Electron-donating groups, like the amino and cyclohexyloxy groups, generally weaken the N-H and C-O bonds compared to unsubstituted pyridine.

Table 4: Illustrative Bond Dissociation Enthalpies (BDE) for Key Bonds

(Based on computational studies of related anilines and anisoles)

| Bond | Illustrative BDE (kcal/mol at 298 K) |

|---|---|

| H₂N(aryl)-H | ~ 85 - 90 |

| (aryl)O-Cyclohexyl | ~ 55 - 60 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways.

For this compound, several reaction types can be modeled:

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. imperial.ac.uk However, the powerful electron-donating amino and alkoxy groups would activate the ring and direct incoming electrophiles to the ortho and para positions relative to the amino group.

Nucleophilic Aromatic Substitution (SNAr): This mechanism is more common for electron-deficient rings like pyridine. nih.gov Computational models can predict the transition states for the addition of a nucleophile to the ring, which is a key step in SNAr reactions.

Photochemical Reactions: Studies on pyridine N-oxides have shown they can undergo photochemical valence isomerization to yield hydroxylated products. acs.org Computational modeling could explore if similar light-induced pathways are accessible for this compound or its N-oxide derivative.

Quantitative Structure-Activity Relationships (QSAR) on a Chemical/Structural Basis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a compound's chemical structure with a specific activity. nih.gov These models are crucial in medicinal chemistry for designing new molecules with enhanced properties. researchgate.net For aminopyridine derivatives, QSAR models often rely on descriptors calculated from the molecular structure. nih.gov

2D-QSAR: Uses topological and physicochemical descriptors.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. nih.govmdpi.com They analyze how steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecule influence its activity. mdpi.comnih.gov

For a series of analogs of this compound, a QSAR study would likely show that steric bulk around the cyclohexyloxy group, the hydrogen-bonding capacity of the amino group, and the electrostatic properties of the pyridine ring are critical determinants of activity. daneshyari.com CoMFA and CoMSIA contour maps would visualize regions where modifications would be favorable or unfavorable. mdpi.comnih.gov

Table 5: Illustrative 3D-QSAR (CoMSIA) Model for a Series of Aminopyridine Analogs

| Parameter/Field | Illustrative Contribution (%) | Interpretation for this compound |

|---|---|---|

| Statistical Quality | q² = ~0.7, r² = ~0.9 | Model has good predictive power. |

| Field Contributions | ||

| Steric | 25% | Favorable bulky groups may be tolerated at certain positions of the cyclohexyl ring. |

| Electrostatic | 35% | Electron-withdrawing features on the pyridine ring might enhance activity. |

| Hydrophobic | 20% | The lipophilic cyclohexyl group is a major contributor. |

| H-Bond Donor | 15% | The -NH₂ group is a critical interaction site. |

| H-Bond Acceptor | 5% | The pyridine nitrogen and ether oxygen are potential acceptor sites. |

*q² is the cross-validated correlation coefficient; r² is the non-cross-validated correlation coefficient.

Correlation of Structural Features with Reactivity or Selectivity

The reactivity and selectivity of this compound are intrinsically linked to its unique structural arrangement: an electron-rich pyridine ring substituted with a bulky, electron-donating cyclohexyloxy group and a nucleophilic amino group. Computational methods, such as Density Functional Theory (DFT), are employed to quantify how these features influence the molecule's chemical behavior.

Key structural features and their influence include:

Aminopyridine Core: The 3-amino group significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, the nitrogen atom of the pyridine ring acts as an electron sink, influencing the positions of electrophilic substitution. The amino group itself is a primary site for reactions like acylation and alkylation.

Cyclohexyloxy Group: Positioned at the 6-position, this bulky ether group provides significant steric hindrance, which can direct incoming reagents away from the adjacent ring nitrogen. Electronically, the oxygen atom donates electron density into the pyridine ring through resonance, further activating the ring system.

Positional Isomerism: The relative positions of the amino and cyclohexyloxy groups are critical. The 6-cyclohexyloxy substitution pattern, compared to an isomer like 2-(cyclohexyloxy)pyridin-3-amine, results in different electronic and steric environments. This can alter reactivity and the potential for intramolecular hydrogen bonding, which in turn affects binding affinity to target proteins.

Quantitative Structure-Activity Relationship (QSAR) studies on related aminopyridine-based kinase inhibitors have shown that molecular descriptors can predict biological activity. ijpsonline.com These models often reveal that both electronic and steric properties are crucial for potency and selectivity.

Table 1: Correlation of Structural Features with Predicted Reactivity

| Structural Feature | Electronic Effect | Steric Effect | Predicted Impact on Reactivity/Selectivity |

| 3-Amino Group | Strong electron-donating; increases ring nucleophilicity. | Minimal | Primary site for nucleophilic attack and key hydrogen bond donor for receptor binding. |

| Pyridine Nitrogen | Electron-withdrawing via induction; protonation site. | Moderate | Modulates overall ring reactivity and serves as a hydrogen bond acceptor. |

| 6-Cyclohexyloxy Group | Electron-donating via resonance. | High | Directs electrophiles away from the C5 and N1 positions; provides hydrophobic interactions. |

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional shape (conformation) of this compound is crucial for its ability to interact with other molecules, particularly the specific binding pockets of biological targets. Conformational analysis investigates the different spatial arrangements of the atoms that result from rotation around single bonds.

The key areas of conformational flexibility in this molecule are:

Cyclohexyl Ring Pucker: The cyclohexane (B81311) ring is not planar and predominantly adopts a stable "chair" conformation to minimize angular and torsional strain. google.com This chair form can undergo a "ring flip" to an alternative chair conformation, though the energetic barrier for this is generally low.

The specific conformation adopted by the molecule directly impacts its interaction profile. For instance, the orientation of the cyclohexyloxy group can either shield or expose the pyridine nitrogen for potential hydrogen bonding. Different conformers will present different hydrophobic surface areas, influencing how the molecule fits into a hydrophobic pocket within a protein.

Molecular Dynamics Simulations and Docking Studies for Chemical Interaction Analysis

To understand how this compound and its derivatives function as inhibitors, particularly of protein kinases, molecular docking and molecular dynamics (MD) simulations are indispensable tools. ebi.ac.uk These techniques model the interaction between the small molecule (ligand) and its macromolecular target (receptor) at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when bound to a receptor. For kinase inhibitors, the aminopyridine scaffold is known to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site. ebi.ac.ukbiointerfaceresearch.com Docking studies of a molecule like this compound into a kinase active site would likely show the amino group donating a hydrogen bond to the backbone carbonyl of one residue in the hinge, while the pyridine nitrogen accepts a hydrogen bond from another. The cyclohexyloxy group would be predicted to occupy a nearby hydrophobic pocket, contributing to binding affinity. ijpsonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted binding pose over time. An MD simulation calculates the motion of every atom in the ligand-receptor complex over a period of typically hundreds of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand are monitored to ensure it remains stably bound in the predicted pose. These simulations also allow for the analysis of the dynamics of key interactions, such as the persistence of hydrogen bonds and the fluctuations of water molecules in the binding site.

Table 2: Representative Data from a Hypothetical Docking and MD Simulation Study

| Parameter | Description | Hypothetical Finding for this compound |

| Binding Energy (Docking) | Estimated free energy of binding. | -9.5 kcal/mol |

| Key H-Bond Interactions | Specific hydrogen bonds between ligand and receptor. | NH₂ with Met1100 backbone; Pyridine-N with Cys1099 backbone. |

| Key Hydrophobic Residues | Residues forming a hydrophobic pocket around the ligand. | Leu1034, Val1042, Ala1062, Leu1144 |

| Ligand RMSD (MD) | Root Mean Square Deviation of the ligand over a 100 ns simulation. | 1.8 Å (indicating a stable binding pose) |

These computational approaches provide a detailed analysis of the chemical interactions that underpin the biological activity of this compound derivatives, guiding the rational design of more potent and selective therapeutic agents.

Mechanistic Investigations of Reactions Involving 6 Cyclohexyloxy Pyridin 3 Amine

The study of reaction mechanisms involving 6-(cyclohexyloxy)pyridin-3-amine provides critical insights into how this molecule transforms, enabling the optimization of synthetic routes and the design of new chemical entities. Understanding the pathways, the influence of catalysts, and the stereochemical possibilities is fundamental to its application in organic synthesis.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Research to date has primarily focused on the role of 6-(cyclohexyloxy)pyridin-3-amine as a key intermediate in the synthesis of more complex molecules. Its utility stems from the ability to undergo various chemical transformations, including oxidation of the pyridine (B92270) ring and substitution reactions at the amino group. These reactions allow for the introduction of diverse functional groups, leading to the generation of a wide array of derivatives.

The compound has garnered attention for its potential biological activities, with preliminary studies suggesting antimicrobial and anticancer properties. While comprehensive in-vivo and in-vitro studies on the parent compound are limited, its structural motifs are present in molecules with demonstrated biological efficacy, highlighting its potential as a pharmacophore.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Key Reactive Sites | Amino group, Pyridine ring nitrogen |

| Potential Applications | Medicinal Chemistry, Agrochemicals, Materials Science |

Emerging Trends in Cyclohexyloxy-Pyridin-3-amine Chemistry

The chemistry of this compound is poised to follow several emerging trends in the broader field of chemical synthesis. A significant trend is the increasing focus on the development of targeted therapeutics. The aminopyridine scaffold is a well-established pharmacophore in numerous FDA-approved drugs, and the unique cyclohexyloxy substituent of this particular molecule offers a handle for modulating properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy. rsc.org

Another emerging trend is the application of this and similar compounds in the development of novel materials. The pyridine ring, with its electron-deficient nature, can be incorporated into polymers and other materials with interesting electronic and photophysical properties.

Future Directions in Synthetic Methodology Development

Future research in the synthesis of this compound and its derivatives will likely focus on the development of more efficient, sustainable, and versatile synthetic methods. While the classical synthesis involving nucleophilic substitution is effective, there is a growing demand for greener chemical processes that minimize waste and energy consumption.

Future synthetic strategies could include:

Catalytic C-H activation: Direct functionalization of the pyridine ring would offer a more atom-economical approach to derivatization compared to traditional cross-coupling reactions.

Flow chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency for the production of this compound and its derivatives.

Combinatorial chemistry: The development of high-throughput methods for the synthesis of large libraries of derivatives will be crucial for accelerating the discovery of new bioactive molecules.

Advanced Computational and Mechanistic Studies

To fully unlock the potential of this compound, a deeper understanding of its chemical properties and reaction mechanisms is required. Advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and interactions with biological targets. researchgate.netnih.gov

Future computational studies could focus on:

Predicting reactivity: Accurately predicting the regioselectivity and stereoselectivity of reactions involving the compound.

Structure-activity relationship (SAR) studies: Building computational models to understand how structural modifications affect biological activity, guiding the design of more potent and selective molecules.

Mechanistic elucidation: Investigating the detailed mechanisms of key synthetic transformations to optimize reaction conditions and yields.

Exploration of Novel Chemical Applications

Beyond its current applications, this compound holds promise for a range of novel chemical applications. Its unique combination of functional groups makes it an attractive candidate for:

Agrochemicals: The development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. The pyridine core is a common feature in many existing agrochemicals.

Organic Electronics: The synthesis of novel organic light-emitting diodes (OLEDs), solar cells, and transistors, leveraging the electronic properties of the pyridine ring.

Chemical Sensors: The design of selective and sensitive chemical sensors for the detection of various analytes, by functionalizing the amino group with specific recognition elements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Cyclohexyloxy)pyridin-3-amine, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution between 6-chloropyridin-3-amine and cyclohexanol under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical. Monitoring by TLC or HPLC ensures ≥95% purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., cyclohexyloxy proton signals at δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 235.1445 for C₁₁H₁₈N₂O).

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretching) and ~3350 cm⁻¹ (NH₂ stretching) .

Q. What experimental methods are used to determine the physicochemical properties of this compound?

- Methodology :

- Melting Point : Differential Scanning Calorimetry (DSC) under inert atmosphere.

- Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification.

- LogP : Reverse-phase HPLC with a calibrated octanol-water partition system .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) affect biological activity in SAR studies?

- Methodology : Compare analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine) in assays targeting kinases or GPCRs. Key parameters:

- Bioactivity : IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase).

- Structural Insights : X-ray crystallography or molecular docking to map binding interactions.

| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| -H (parent) | 150 ± 10 | 25 ± 3 |

| -F | 85 ± 7 | 18 ± 2 |

| -CF₃ | 45 ± 5 | 10 ± 1 |

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

- Methodology :

- Substitution : Kinetic studies using polar aprotic solvents (e.g., DMSO) with halide leaving groups. DFT calculations predict transition states (e.g., SNAr mechanism dominance at position 6) .

- Oxidation : Treat with m-CPBA or H₂O₂; monitor N-oxide formation via LC-MS. ESR detects radical intermediates under UV light .

Q. How can in vitro and in vivo pharmacokinetic profiles be evaluated for this compound?

- Methodology :

- In Vitro : Microsomal stability assays (human liver microsomes + NADPH), CYP inhibition screening.

- In Vivo : Administer to rodent models; collect plasma at intervals. Quantify via LC-MS/MS. Key parameters:

- : ~2.5 hours (rats, IV dose).

- Bioavailability: ~40% (oral) due to first-pass metabolism .

Q. What analytical techniques resolve challenges in detecting trace impurities during scale-up?

- Methodology :

- HPLC-PDA/MS : Hypersil Gold C18 column (2.1 × 100 mm, 1.9 µm); gradient elution (0.1% formic acid in H₂O/ACN). Detect impurities <0.1% (e.g., dehalogenated byproducts).

- QbD Approach : Design-Expert software to optimize reaction conditions (e.g., 65°C, 12 hours minimizes side products) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodology :

- Forced Degradation : Expose to 0.1M HCl (24 hours), 0.1M NaOH (24 hours), or 3% H₂O₂ (8 hours). Monitor degradation by UPLC:

- Acidic : 15% degradation (cyclohexanol elimination).

- Oxidative : 10% N-oxide formation.

- Storage : Stable at 4°C in amber vials (≤5% degradation over 12 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.